(+/-)5(6)-EET methyl ester-d11
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Overview
Description
(±)5(6)-EET methyl ester-d11 is a deuterated form of (±)5(6)-EET methyl ester, which is an esterified derivative of (±)5(6)-epoxyeicosatrienoic acid. This compound is primarily used as an internal standard for the quantification of (±)5(6)-EET methyl ester in various analytical applications, particularly in mass spectrometry .
Preparation Methods
The synthesis of (±)5(6)-EET methyl ester-d11 involves the epoxidation of arachidonic acid, followed by esterification. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24, which facilitate the epoxidation process .
Chemical Reactions Analysis
(±)5(6)-EET methyl ester-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
(±)5(6)-EET methyl ester-d11 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of (±)5(6)-EET methyl ester-d11 involves its interaction with cytochrome P450 enzymes, which catalyze the epoxidation of arachidonic acid. This process leads to the formation of (±)5(6)-epoxyeicosatrienoic acid, which exerts various biological effects by modulating cellular signaling pathways. The molecular targets include ion channels, receptors, and enzymes involved in inflammation and vascular function .
Comparison with Similar Compounds
(±)5(6)-EET methyl ester-d11 can be compared with other similar compounds, such as:
(±)5(6)-EET methyl ester: The non-deuterated form, used for similar analytical purposes but without the isotopic labeling.
(±)8(9)-EET methyl ester: Another epoxyeicosatrienoic acid ester with different positional isomerism, leading to distinct biological activities.
(±)11(12)-EET methyl ester: Similar to (±)5(6)-EET methyl ester but with epoxidation occurring at different carbon atoms, resulting in varied effects on cellular functions.
These comparisons highlight the uniqueness of (±)5(6)-EET methyl ester-d11, particularly its use as an internal standard due to its isotopic labeling, which provides enhanced accuracy and precision in analytical measurements.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1/i1D3,3D2,4D2,5D2,6D2 |
InChI Key |
XGESKIWNDBIILZ-XYHTVEJASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
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